Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
In the molecular structure of imidazo[1,2-a]pyridines, the six- and five-membered rings are individually almost planar .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Scientific Research Applications
Reactivity and Structural Analysis
The reactivity of the imidazo[1,2-a]pyridine system, which includes compounds like ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been a subject of study. CNDO/2 calculations based on X-ray structure determinations have been used to investigate this reactivity. Such studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and pharmaceutical research (Teulade et al., 1982).
Synthesis of Novel Compounds
The imidazo[1,2-a]pyridine system is also explored as a synthon for creating new fused triazines. Research demonstrates how ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be used to synthesize substituted nitro carboxamidoimidazopyridines, leading to various biologically active compounds (Zamora et al., 2004).
Antiinflammatory Activity
Several studies have focused on the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These include the creation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their carboxylate variants (Abignente et al., 1982), (Di Chiacchio et al., 1998).
Catalytic Activities
The imidazolo[1,2-a]pyridine moiety in compounds like ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate has been evaluated for its catalytic activities. These compounds are effective catalysts for oxidation reactions, such as the conversion of catechol to o-quinone, demonstrating their potential in chemical synthesis and industrial applications (Saddik et al., 2012).
Future Directions
The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This area of research is expected to continue to grow in the future.
properties
IUPAC Name |
ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXGRHPQUKVRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
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